2-Tert-butyl-5-ethynyl-1,3-oxazole
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Overview
Description
2-Tert-butyl-5-ethynyl-1,3-oxazole is a heterocyclic compound featuring a five-membered ring with an oxygen and nitrogen atom at positions 1 and 3, respectively. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-5-ethynyl-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butyl acetylene with an oxazole derivative in the presence of a suitable catalyst . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-5-ethynyl-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the ethynyl group to yield different substituted oxazoles.
Substitution: The ethynyl group can be substituted with various nucleophiles to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides . Reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, which can exhibit different biological and chemical properties .
Scientific Research Applications
2-Tert-butyl-5-ethynyl-1,3-oxazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Tert-butyl-5-ethynyl-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed.
Comparison with Similar Compounds
Similar Compounds
2-Tert-butyl-4-chlorophenyl-1,3-oxazole: Known for its antibacterial activity.
4-Bromophenyl-2-tert-butyl-1,3-oxazole: Exhibits antifungal properties.
Uniqueness
2-Tert-butyl-5-ethynyl-1,3-oxazole is unique due to its ethynyl group, which allows for versatile chemical modifications and the formation of a wide range of derivatives with diverse biological activities .
Properties
Molecular Formula |
C9H11NO |
---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
2-tert-butyl-5-ethynyl-1,3-oxazole |
InChI |
InChI=1S/C9H11NO/c1-5-7-6-10-8(11-7)9(2,3)4/h1,6H,2-4H3 |
InChI Key |
IVLCHODUKWSBBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC=C(O1)C#C |
Origin of Product |
United States |
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